2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a methoxy-nitrophenyl group linked through an acetohydrazide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 4-bromonaphthalen-1-yl acetate: This can be achieved by reacting 4-bromonaphthalene with acetic anhydride in the presence of a catalyst such as aluminum chloride.
Preparation of acetohydrazide derivative: The 4-bromonaphthalen-1-yl acetate is then reacted with hydrazine hydrate to form the corresponding acetohydrazide.
Condensation reaction: Finally, the acetohydrazide derivative is condensed with 2-methoxy-5-nitrobenzaldehyde under reflux conditions in ethanol to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the naphthalene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The bromonaphthalene moiety can intercalate with DNA, while the nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cell death.
Comparison with Similar Compounds
Similar Compounds
4-bromonaphthalen-2-ol: This compound shares the bromonaphthalene core but lacks the acetohydrazide and methoxy-nitrophenyl groups.
2-[(4-bromonaphthalen-1-yl)oxy]acetohydrazide: Similar in structure but with an oxy linkage instead of the methoxy-nitrophenyl group.
Uniqueness
The presence of both the bromonaphthalene and methoxy-nitrophenyl groups in 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16BrN3O4 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H16BrN3O4/c1-28-19-9-7-15(24(26)27)10-14(19)12-22-23-20(25)11-13-6-8-18(21)17-5-3-2-4-16(13)17/h2-10,12H,11H2,1H3,(H,23,25)/b22-12+ |
InChI Key |
WXBWVDKNLSZIQO-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Origin of Product |
United States |
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